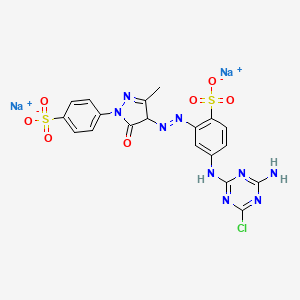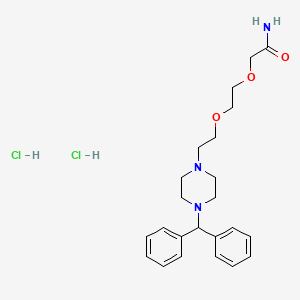
2,2-Dichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide is a chemical compound with the molecular formula C10H8Cl2N2OS and a molecular weight of 275.16 g/mol It is characterized by the presence of two chlorine atoms, a benzisothiazole ring, and an acetamide group
Preparation Methods
The synthesis of 2,2-Dichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide typically involves the reaction of 5-methyl-2,1-benzisothiazol-3-amine with 2,2-dichloroacetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
2,2-Dichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or other reduced products.
Scientific Research Applications
2,2-Dichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes, resulting in antimicrobial effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
2,2-Dichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide can be compared with other benzisothiazole derivatives, such as:
2,2,2-Trichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide: Similar structure but with three chlorine atoms.
2,2-Dichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
5-Methyl-2,1-benzisothiazol-3-ylamine: The parent amine used in the synthesis of the compound.
Properties
CAS No. |
99523-58-7 |
|---|---|
Molecular Formula |
C10H8Cl2N2OS |
Molecular Weight |
275.15 g/mol |
IUPAC Name |
2,2-dichloro-N-(5-methyl-2,1-benzothiazol-3-yl)acetamide |
InChI |
InChI=1S/C10H8Cl2N2OS/c1-5-2-3-7-6(4-5)10(16-14-7)13-9(15)8(11)12/h2-4,8H,1H3,(H,13,15) |
InChI Key |
JQWVLIFRBKHDNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(SN=C2C=C1)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















